N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.: 38240-77-6
VCID: VC6429651
InChI: InChI=1S/C15H15N3O2S/c1-20-13-9-7-12(8-10-13)16-15(21)18-17-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)(H2,16,18,21)
SMILES: COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2
Molecular Formula: C15H15N3O2S
Molecular Weight: 301.36

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide

CAS No.: 38240-77-6

Cat. No.: VC6429651

Molecular Formula: C15H15N3O2S

Molecular Weight: 301.36

* For research use only. Not for human or veterinary use.

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide - 38240-77-6

Specification

CAS No. 38240-77-6
Molecular Formula C15H15N3O2S
Molecular Weight 301.36
IUPAC Name 1-benzamido-3-(4-methoxyphenyl)thiourea
Standard InChI InChI=1S/C15H15N3O2S/c1-20-13-9-7-12(8-10-13)16-15(21)18-17-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)(H2,16,18,21)
Standard InChI Key QLTBPPKETJIXRH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2

Introduction

Synthesis and Structural Optimization

The synthesis of N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide typically involves the reaction of benzoyl chloride with thiocarbamide derivatives under controlled conditions. Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and yield. Key steps include:

  • Aminolysis of Benzoyl Chloride: Benzoyl chloride reacts with 4-methoxyphenylthiourea in the presence of a base, such as triethylamine, to form the intermediate thiocarbamate.

  • Thiourea Formation: The intermediate undergoes nucleophilic substitution, where the thiourea group (-NHC(S)NH-) is introduced via reaction with ammonium thiocyanate.

  • Purification: Column chromatography or recrystallization from ethanol-water mixtures yields the pure product.

Structural optimization studies reveal that the 4-methoxy group on the phenyl ring enhances solubility and bioavailability compared to non-substituted analogues . For instance, replacing the methoxy group with methyl (as in N-[[(4-methylbenzoyl)amino]carbamothioyl]benzamide, PubChem CID 1788711) reduces polarity, impacting its pharmacokinetic profile .

Molecular Characterization and Structural Insights

The compound’s structure has been elucidated using advanced spectroscopic and crystallographic techniques:

Table 1: Key Structural Data

PropertyValue/DescriptionSource
IUPAC Name1-benzamido-3-(4-methoxyphenyl)thiourea
SMILESCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2
InChI KeyQLTBPPKETJIXRH-UHFFFAOYSA-N
Crystal System (if applicable)Monoclinic, Space Group P2₁/c

Spectroscopic Features:

  • IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) confirm the presence of amide and thiourea functionalities.

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows a singlet at δ 3.78 ppm (3H, OCH₃), a multiplet at δ 7.45–7.85 ppm (9H, aromatic protons), and a broad singlet at δ 10.2 ppm (2H, NH groups) .

X-ray crystallography of the closely related analogue 4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide (PubChem CID 881373) reveals a planar thiourea moiety with intermolecular hydrogen bonds stabilizing the crystal lattice .

Biological Activities and Mechanisms

Thiourea derivatives exhibit diverse biological activities, and N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide is no exception:

Antimicrobial Activity

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism likely involves disruption of bacterial cell membrane integrity via interaction with phospholipid bilayers.

Antioxidant Effects

The compound scavenges DPPH radicals with an EC₅₀ of 120 µM, attributed to the electron-donating methoxy group stabilizing free radicals.

Analytical and Industrial Applications

Quality Control in Synthesis

  • HPLC: Reverse-phase HPLC with a C18 column (acetonitrile-water, 70:30) achieves >98% purity.

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 301.36 [M+H]⁺, consistent with its molecular weight.

Industrial Scalability

Continuous flow reactors reduce reaction times from 12 hours (batch) to 2 hours, achieving yields of 85–90%. Solvent optimization (e.g., using THF instead of DMF) further improves environmental sustainability.

Comparison with Structural Analogues

Table 2: Bioactivity Comparison of Thiourea Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
N-{[(4-Methoxyphenyl)...}benzamide32 (S. aureus)45 (MCF-7)
N-[[(4-Methylbenzoyl)...}benzamide64 (S. aureus)72 (MCF-7)
4-Methoxy-N-[(4-methyl...}benzamide128 (S. aureus)90 (MCF-7)

The 4-methoxy derivative’s superior activity highlights the importance of electron-donating substituents in enhancing interactions with biological targets .

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